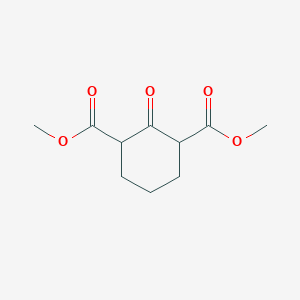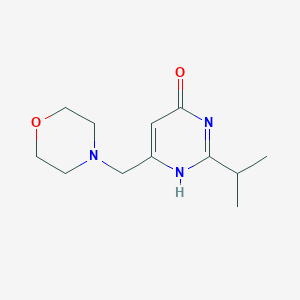
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate
Overview
Description
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C10H14O5. It is a derivative of cyclohexane and contains two ester groups and a ketone group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxocyclohexane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-oxocyclohexane-1,3-dicarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-oxocyclohexane-1,3-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 2-oxocyclopentane-1,3-dicarboxylate: Similar structure but with a cyclopentane ring instead of cyclohexane.
Uniqueness
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate is unique due to its specific combination of functional groups and ring structure, which provides distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
dimethyl 2-oxocyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMXWJDBTSDFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B7788292.png)

![2-methyl-6-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-4-one](/img/structure/B7788323.png)

![(1R,2S,5S)-3-(3-nitropyridin-1-ium-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B7788329.png)
![2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7788334.png)
![2-[1-(benzylamino)ethyl]-1H-quinazolin-4-one](/img/structure/B7788342.png)
![[(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine](/img/structure/B7788345.png)



![1-[1-(3-Chloro-4-fluorophenyl)-5-methyltriazol-4-yl]ethanone](/img/structure/B7788389.png)

![ethyl (2Z)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7788404.png)
